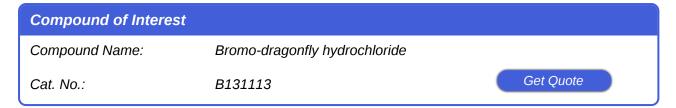


Metabolic Stability of Bromo-dragonfly and its Analogs: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of Bromo-dragonfly and its structural analogs. The information presented herein is intended to support research and drug development efforts by offering a concise overview of the metabolic profiles of these potent psychoactive compounds, supported by available experimental data.

Comparative Metabolic Stability Data

The following table summarizes the available in vitro metabolic stability data for Bromodragonfly and its key analog, 2C-B-fly, in human liver preparations.



Compoun d	In Vitro System	Key Metaboliz ing Enzymes	Metabolic Half-life (T1/2)	Intrinsic Clearanc e (CLint)	Primary Metabolic Pathways	Referenc e(s)
Bromo- dragonfly	Human Liver Microsome s (HLM), Human Liver Cytosol (HLC)	Not significantl y metabolize d	Not metabolize d	Not metabolize d	Resistant to hepatic metabolism	[1]
2C-B-fly	Human Liver Microsome s (HLM), Human Liver Cytosol (HLC)	CYP2D6, Monoamin e Oxidase A (MAO-A)	Data not available	Data not available	Monohydro xylation, N- acetylation, Oxidative deaminatio n	[1]

Note: Quantitative data for the metabolic half-life and intrinsic clearance of 2C-B-fly are not readily available in the cited literature. The data indicates that Bromo-dragonfly is exceptionally resistant to metabolism by hepatic enzymes in vitro, suggesting a very long in vivo half-life and low clearance. In contrast, 2C-B-fly undergoes metabolism through multiple enzymatic pathways.

Experimental Protocols In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol provides a generalized methodology for assessing the metabolic stability of compounds like Bromo-dragonfly and its analogs using HLM.



Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.

Materials:

- Test compound (e.g., Bromo-dragonfly, 2C-B-fly)
- Pooled Human Liver Microsomes (HLM)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Magnesium chloride (MgCl2) solution
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
- Internal standard (for LC-MS/MS analysis)
- 96-well plates or microtubes
- Incubator/shaker (37°C)
- LC-MS/MS system

Procedure:

- Preparation of Incubation Mixture:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).
 - In a 96-well plate or microtube, add the potassium phosphate buffer.
 - Add the HLM to the buffer and pre-warm the mixture at 37°C for 5-10 minutes.
 - Add the test compound to the HLM-buffer mixture to achieve the desired final concentration.



· Initiation of Metabolic Reaction:

 Initiate the reaction by adding the pre-warmed NADPH regenerating system to the wells containing the HLM and test compound.

Incubation:

 Incubate the plate at 37°C with constant shaking for a defined period (e.g., 0, 5, 15, 30, and 60 minutes).

· Termination of Reaction:

 At each time point, terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

Sample Processing:

- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis.

Analysis:

 Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

Data Analysis:

- Plot the natural logarithm of the percentage of the remaining parent compound against time.
- Determine the elimination rate constant (k) from the slope of the linear regression.
- Calculate the in vitro half-life (T1/2) using the formula: T1/2 = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / T1/2) * (incubation volume / protein concentration).



CYP2D6 and MAO-A Metabolism Assays

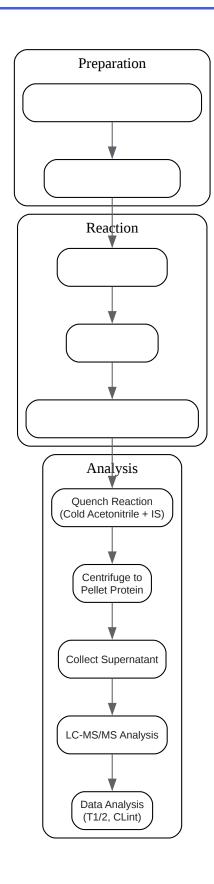
For determining the specific contribution of CYP2D6 and MAO-A to the metabolism of analogs like 2C-B-fly, the general protocol above can be modified:

- Recombinant Enzymes: Use recombinant human CYP2D6 or MAO-A enzymes instead of HLM.
- Specific Inhibitors: In HLM incubations, include a specific inhibitor of CYP2D6 (e.g., quinidine) or MAO-A (e.g., clorgyline) to confirm the involvement of the respective enzyme. A decrease in metabolism in the presence of the inhibitor indicates the enzyme's role.

Visualizations

Experimental Workflow for In Vitro Metabolic Stability



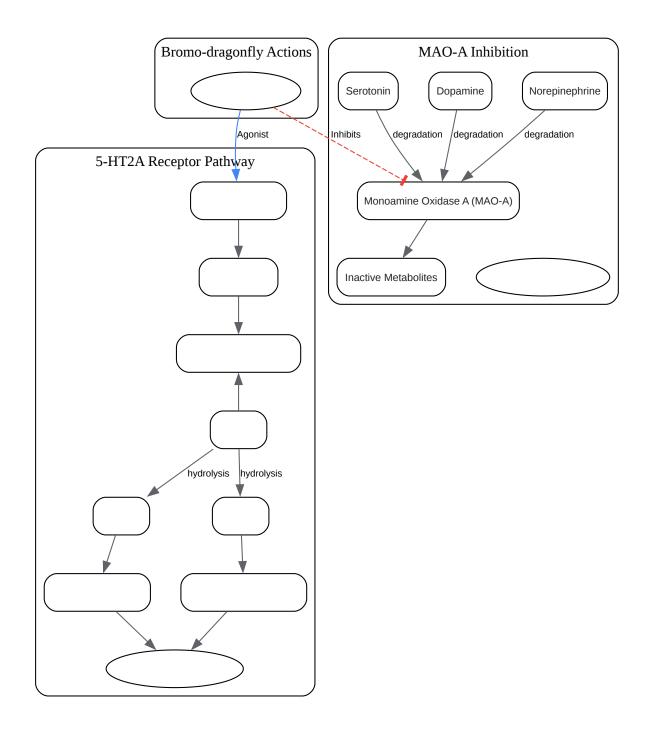


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Caption: Experimental workflow for determining in vitro metabolic stability.



Signaling Pathways of Bromo-dragonfly



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Caption: Signaling pathways affected by Bromo-dragonfly.

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References

- 1. Frontiers | Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
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